Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry. It belongs to the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties. The presence of the trifluoromethyl group enhances the compound's pharmacological profile by increasing lipophilicity and metabolic stability.
Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is classified as a pyrazole derivative, which is a type of heterocyclic compound. It falls under the broader category of nitrogen-containing heterocycles, which are widely used in pharmaceutical applications due to their varied biological activities.
The synthesis of ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate typically involves a multi-step process:
The reaction mechanism typically involves nucleophilic attack by the amino group on an electrophilic carbon center, followed by subsequent steps that lead to the formation of the desired ester product. The use of electron-withdrawing groups, such as trifluoromethyl, enhances electrophilicity and improves yields .
Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate features a pyrazole ring with an amino group at position five and an ethyl ester at position three. The trifluoromethyl group is located on the phenyl ring attached to the pyrazole structure.
The molecular structure can be visualized using X-ray crystallography or NMR spectroscopy techniques, which confirm the arrangement of atoms and functional groups within the molecule .
Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate can participate in various chemical reactions:
The mechanism of action for compounds like ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate often involves modulation of enzyme activity or interaction with specific biological targets such as receptors or ion channels.
For instance, similar pyrazole derivatives have been shown to inhibit GABA-regulated chloride channels, affecting neurotransmission processes in various biological systems . This mechanism could be explored further for potential therapeutic applications.
Relevant data regarding melting points, boiling points, and other specific physical properties are essential for practical applications in research and development .
Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate has potential applications in:
The trifluoromethyl (–CF₃) group is a critical pharmacophore that significantly influences the physicochemical and pharmacological properties of arylpyrazole derivatives. Key attributes include:
Table 1: Pharmacological Profiles of Selected Trifluoromethyl-Substituted Pyrazoles
Compound | Biological Activity | Target/Mechanism | Key Structural Feature |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 inhibition | 1-(4-Trifluoromethylphenyl)pyrazole |
CDPPB | Antipsychotic (preclinical) | mGluR5 positive allosteric modulator | 3-Fluoro-4-trifluoromethylphenyl |
Rimonabant | Anti-obesity (withdrawn) | CB1 receptor antagonist | 1-(2,4-Dichlorophenyl)-5-trifluoromethyl |
Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | Anticancer (investigational) | Topoisomerase I inhibition (predicted) | 2-Trifluoromethylphenyl at N1 |
Ortho-substituted analogs like the title compound (where –CF₃ occupies the 2-position of the N1-phenyl ring) exhibit distinct conformational effects. The ortho-substitution forces the phenyl ring perpendicular to the pyrazole plane, potentially enhancing selectivity for asymmetric binding pockets [3] [9]. This is evidenced in lamellarin O analogs, where ortho-trifluoromethyl pyrazoles showed improved cytotoxicity against colorectal cancer cells (IC₅₀: 1–5 µM) compared to meta/para isomers [5].
The 5-amino and 3-carboxylate functional groups synergistically contribute to the pharmacophore landscape of pyrazole derivatives:
In pyrazole-based lamellarin O mimics, the 5-amino-3-carboxylate motif proved essential for maintaining cytotoxicity (IC₅₀: 3.8 µM in HCT116 cells). Removal of the amino group reduced potency by >10-fold, underscoring its role in target engagement [5]. Similarly, molecular modeling studies suggest that the 3-carboxylate forms salt bridges with arginine residues in topoisomerase I, mimicking natural ligand interactions [5].
The synthesis of 1-arylpyrazole-3-carboxylates has evolved through three key phases:
Knorr Condensation Era (1883–1950s): Early routes relied on cyclocondensation of hydrazines with 1,3-dicarbonyls. For trifluoromethylated analogs, ethyl 4,4,4-trifluoroacetoacetate was condensed with arylhydrazines, yielding mixtures of regioisomers that required chromatographic separation [8]. Limitations included poor regioselectivity (<3:1 ratio) and moderate yields (40–60%) for ortho-substituted arylhydrazines [8] [14].
Regioselective Alkylation Breakthroughs (1990s–2010s): To circumvent isomer issues, modern approaches employ N-alkylation of NH-pyrazoles. Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate (CAS 866838-05-3) is synthesized via:a) Bromination of ethyl 5-aminopyrazole-3-carboxylate at C4 using NBS (88–93% yield) [5].b) Regioselective N-alkylation with 2-(trifluoromethyl)phenyl bromide using Na₂CO₃/DMF, favoring the N1 isomer (>98:2) due to steric and electronic factors [5].c) Suzuki coupling at C4 for further diversification [5].
Cross-Coupling Dominance (2010s–Present): Palladium-catalyzed reactions enable C4 functionalization. Optimization with Pd(PPh₃)₄/K₃PO₄ in DMF/H₂O at 100°C afforded biaryl derivatives in >77% yield [5]. Microwave assistance reduced reaction times to <1 hour.
Table 2: Comparative Analysis of 1-Arylpyrazole-3-carboxylates with Varied Aryl Substituents
Aryl Substituent Position | CAS Number | Molecular Weight | Key Synthetic Route | Reported Bioactivity |
---|---|---|---|---|
2-(Trifluoromethyl) | 866838-05-3 [1] [3] | 299.25 | N-Alkylation/Suzuki coupling | Anticancer [5] |
3-(Trifluoromethyl) | 13802152 [10] | 299.25 | Knorr condensation | Not reported |
4-(Trifluoromethyl) | 866838-04-2 [7] | 299.25 | Regioselective alkylation | Antimicrobial lead [8] |
4-(Trifluoromethoxy) | 82589258 [4] | 315.25 | Multistep functionalization | COX inhibition [8] |
Ortho-trifluoromethyl derivatives like the title compound posed synthetic challenges due to steric hindrance during N-alkylation. Contemporary methods overcame this using polar aprotic solvents (DMF) and carbonate bases, achieving >90% regioselectivity [5] [7]. The ortho isomer’s unique bioactivity profile—particularly in topoisomerase inhibition—has driven its adoption in anticancer scaffolds [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2